1-ethyl-2-methyl-1H-indole-3-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
1-ethyl-2-methylindole-3-sulfonamide |
InChI |
InChI=1S/C11H14N2O2S/c1-3-13-8(2)11(16(12,14)15)9-6-4-5-7-10(9)13/h4-7H,3H2,1-2H3,(H2,12,14,15) |
InChI Key |
AEFSDHSHKRPECQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)S(=O)(=O)N)C |
Origin of Product |
United States |
Biological Activity and Preclinical Efficacy Studies of 1 Ethyl 2 Methyl 1h Indole 3 Sulfonamide and Relevant Analogues
Enzyme Inhibition Profiles
The therapeutic potential of indole-3-sulfonamide derivatives stems from their ability to interact with and inhibit specific enzymes involved in various pathological processes. Research has primarily focused on their effects on carbonic anhydrases, tubulin polymerization, histone methyltransferases, and bacterial enzymes.
Sulfonamides are a classic and highly effective class of carbonic anhydrase (CA) inhibitors. nih.gov CAs are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological and pathological processes, including pH regulation, respiration, and tumorigenesis. mdpi.commdpi.com Indole-based sulfonamides have been extensively studied for their inhibitory activity against various human CA (hCA) isoforms. nih.govnih.gov
The transmembrane isoforms hCA IX and hCA XII are overexpressed in a variety of tumors and are linked to cancer progression, invasion, and metastasis, making them significant targets for anticancer therapies. unifi.itnih.gov Indole-based sulfonamides have demonstrated potent inhibition of these tumor-associated isoforms.
Studies on indoline-5-sulfonamide (B1311495) analogues showed inhibitory activity against hCA IX and hCA XII with inhibition constant (Kᵢ) values as low as 132.8 nM and 41.3 nM, respectively. nih.gov Similarly, a series of indolylchalcones incorporating a benzenesulfonamide (B165840) moiety effectively inhibited hCA IX and hCA XII, with Kᵢ values under 100 nM and in the range of 10-41.9 nM, respectively. nih.gov Another study on sulfonamides incorporating various imide moieties also reported inhibition of hCA IX and hCA XII in the low nanomolar range. mdpi.com The development of inhibitors selective for these cancer-related isoforms over the ubiquitous cytosolic isoforms is a key goal in anticancer drug design. nih.gov
The cytosolic isoforms hCA I and hCA II are among the most abundant and physiologically dominant CAs. mdpi.com While potent inhibition of these isoforms is desirable for conditions like glaucoma, selectivity against them is often sought in anticancer drug development to minimize side effects. acs.org
Novel series of indole-3-sulfonamide derivatives have been synthesized and evaluated for their inhibitory action against hCA I and hCA II. nih.govnih.gov One study reported a series of indole-3-sulfonamide ureido derivatives that were specifically active against hCA II, with one derivative showing a Kᵢ value of 7.7 µM. nih.gov In another study, indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids were found to be exceptionally potent inhibitors of hCA I, with some compounds being up to 13 times more potent than the standard drug acetazolamide. nih.gov These hybrids also showed activity against hCA II, with Kᵢ values under 100 nM. nih.gov
| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |
|---|---|---|---|---|---|
| Indole-3-sulfonamide ureido derivatives | - | 7.7 µM (most active derivative) | Less active | Less active | nih.gov |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | 18.8 nM (most active derivative) | <100 nM | <100 nM | 10-41.9 nM | nih.gov |
| 1-Acylated indoline-5-sulfonamides | - | - | Up to 132.8 nM | Up to 41.3 nM | nih.gov |
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, motility, and shape, making them a key target for anticancer agents. nih.govnih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. mdpi.com Diverse classes of indole-containing compounds have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov
Several studies have specifically highlighted indole sulfonamide derivatives as effective antimitotic agents that act by inhibiting tubulin assembly. dntb.gov.ua A series of bis-indole sulfonates demonstrated dose-dependent tubulin inhibition, with IC₅₀ values ranging from 1.7 to 10 µM; their antiproliferative activity was directly related to this inhibition. benthamscience.com Another study on indolyl aryl sulfonamide conjugates identified compounds with promising tubulin polymerization inhibitory activity, showing IC₅₀ values of 2.34 and 2.40 µM. researchgate.net These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest. mdpi.com
| Compound Type | IC₅₀ (Tubulin Polymerization) | Reference |
|---|---|---|
| Bis-indole sulfonates | 1.7 - 10 µM | benthamscience.com |
| Indolyl aryl sulfonamide conjugates | 2.34 µM (most active) | researchgate.net |
| Quinoline-sulfonamide derivatives | 6.74 µM (most active) | mdpi.com |
| Indole/1,2,4-triazole hybrids | 3.03 µM (most active) | mdpi.com |
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb repressive complex 2 (PRC2), which represses gene expression by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Dysregulation of EZH2 is implicated in the development of various cancers, particularly B-cell lymphomas, making it a validated therapeutic target. nih.govresearchgate.net
While specific data on 1-ethyl-2-methyl-1H-indole-3-sulfonamide as an EZH2 inhibitor is not prominent, the indole scaffold is a key feature of several potent and selective EZH2 inhibitors. researchgate.net For instance, CPI-1205 is an orally bioavailable, indole-based small-molecule inhibitor of EZH2 that has entered clinical trials. researchgate.netacs.org These inhibitors typically compete with the S-Adenosyl methionine (SAM) cofactor, blocking the methyltransferase activity of EZH2. nih.gov This leads to a genome-wide loss of H3K27 methylation, reactivation of tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in cancer cells dependent on EZH2 activity. nih.gov The development of dual EZH1/EZH2 inhibitors is also an emerging strategy to overcome potential resistance mechanisms. hanmipharm.comnih.gov
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. researchgate.net Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections, traditionally by inhibiting dihydropteroate (B1496061) synthase. nih.gov Indole derivatives have also been widely investigated for their antimicrobial properties. researchgate.netnih.gov
Research into indole sulfonamides has revealed activity against various bacterial enzymes.
Bacterial Carbonic Anhydrases: Beyond human isoforms, CAs are also present in bacteria and are emerging as potential antibacterial targets. mdpi.comnih.gov Studies have shown that sulfonamides can inhibit bacterial CAs from different classes (β and γ), which are structurally distinct from human α-CAs, offering a pathway to selective antibacterial agents. mdpi.comnih.gov
DNA Gyrase and Topoisomerase IV: These type II topoisomerases are essential bacterial enzymes that control DNA topology and are the primary targets of quinolone antibiotics. nih.govnih.gov While indole derivatives have been explored as potential inhibitors, specific and potent inhibition of these enzymes by indole-3-sulfonamides is not as extensively documented as for other compound classes. nih.govnih.gov
Other Bacterial Enzymes: The broader class of indole derivatives has been shown to target other essential bacterial processes. For example, some indole-core molecules have been found to inhibit the cell division protein FtsZ. nih.gov There is less specific information available regarding the inhibition of enzymes like N-succinyl-L,L-diaminopimelate desuccinylase (DapE) or β-ketoacyl-ACP synthase (KasA) by indole-3-sulfonamide structures in the reviewed literature.
Carbohydrate-Degrading Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)
Indole-based sulfonamide derivatives have been investigated for their potential to inhibit carbohydrate-degrading enzymes like α-amylase and α-glucosidase, which are key targets in the management of type-II diabetes. researchgate.netscilit.com These enzymes are responsible for the breakdown of complex carbohydrates into simpler sugars, and their inhibition can help regulate blood glucose levels. nih.govmdpi.com
A series of indole-based sulfonamides demonstrated significant inhibitory activity against both α-glucosidase and α-amylase. researchgate.net In one study, synthesized analogues showed inhibitory potentials with IC50 values ranging from 1.10 ± 0.10 to 10.90 ± 0.20 µM for α-glucosidase and 0.70 ± 0.10 to 11.30 ± 0.20 µM for α-amylase, compared to the standard, acarbose (B1664774) (IC50 = 38.45 ± 0.10 µM and 1.70 ± 0.10 µM, respectively). researchgate.net Notably, some analogues were identified as being particularly potent. researchgate.net
Another study on thiazolidinone-based indole derivatives also reported good inhibitory activity against both enzymes, with IC50 values for some compounds being several folds better than acarbose. nih.gov Specifically, certain analogues displayed IC50 values as low as 1.50 ± 0.05 µM against α-amylase and 2.40 ± 0.10 µM against α-glucosidase. nih.gov
The structure-activity relationship (SAR) studies of these compounds revealed that the nature, position, and number of substituents on the indole ring influence the inhibitory potentials against both α-amylase and α-glucosidase. nih.gov For instance, the presence of hydroxyl groups, alone or in combination with a chloro group, on the indole ring resulted in potent inhibition of both enzymes. nih.gov
It is desirable to achieve a stronger inhibition of α-glucosidase and a lower inhibition of α-amylase to avoid gastrointestinal side effects. nih.gov Some 3,3-di(indolyl)indolin-2-ones have shown this favorable profile, with one compound in particular exhibiting higher α-glucosidase inhibition (67 ± 13%) and lower α-amylase inhibition (51 ± 4%) compared to acarbose. nih.gov
Table 1: Inhibitory Activity of Selected Indole Sulfonamide Analogues against α-Amylase and α-Glucosidase
| Compound/Analogue | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| Analogue 5 | 0.40 ± 0.10 | 1.10 ± 0.10 |
| Analogue 8 | 0.70 ± 0.10 | 1.20 ± 0.10 |
| Thiazolidinone-based indole 4 | 1.80 ± 0.70 | 2.70 ± 0.70 |
| Thiazolidinone-based indole 5 | 1.50 ± 0.05 | 2.40 ± 0.10 |
| Acarbose (Standard) | 1.70 ± 0.10 | 38.45 ± 0.10 |
Aromatase Enzyme Inhibition
Indole sulfonamides have emerged as a promising class of non-steroidal aromatase inhibitors. mdpi.comnih.govsciforum.net Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of estrogen-receptor-positive breast cancer. mdpi.comsciforum.net
Several studies have synthesized and evaluated indole aryl sulfonamides for their aromatase inhibitory activity. nih.govsciforum.net In one such study, a library of thirty derivatives was synthesized, and four compounds were found to inhibit aromatase in the sub-micromolar range. nih.gov Another investigation of thirty-four indole-bearing sulfonamides revealed that all derivatives inhibited aromatase with IC50 values ranging from 0.7 to 15.3 µM. nih.gov
Docking studies have provided insights into the binding mechanism of these inhibitors. mdpi.comsciforum.net The indole nucleus is thought to be fundamental for the interaction with the heme group of the aromatase enzyme. mdpi.comsciforum.net The sulfonamide linker facilitates hydrogen bonding, and the benzene (B151609) moiety engages with a hydrophobic pocket in the active site. mdpi.comsciforum.net A quantitative structure-activity relationship (QSAR) model suggested that a high number of hydrogen bond donors and a low number of hydrogen bond acceptors are important for the activity of these compounds. sciforum.net
The position of the aryl sulfonamide on the indole ring plays a significant role in the aromatase inhibition activity. frontiersin.org For instance, direct substitution at the 3- or 6-position of the indole can lead to a loss of potency. frontiersin.org In contrast, an indole ring at the C-5 position has been associated with potent inhibition, with one derivative showing an IC50 value of 0.16 µM. frontiersin.org
Furthermore, modifications to the indole portion have led to compounds with even higher activity. Phenyl and benzyl (B1604629) sulfonamide derivatives with alkylated heterocycles have demonstrated IC50 values in the low micromolar range, outperforming the parent indole-based inhibitors in potency and selectivity. mdpi.com One particular compound, 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole, was identified as a highly potent and selective aromatase inhibitor with an IC50 value of 0.025 µM. nih.gov
Table 2: Aromatase Inhibitory Activity of Selected Indole Sulfonamide Analogues
| Compound/Analogue | IC50 (µM) |
| Indole aryl sulfonamide 3 | 0.16 - 0.75 |
| Indole aryl sulfonamide 7 | 0.16 - 0.75 |
| Indole aryl sulfonamide 22 | 0.16 - 0.75 |
| Indole aryl sulfonamide 23 | 0.16 - 0.75 |
| Phenoxy indole analogue 28 | 0.7 |
| Phenoxy indole analogue 34 | 0.8 |
| 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28g) | 0.025 |
Thioredoxin Reductase (TrxR) Inhibition
Indole-based compounds, including those with an indolin-2-one scaffold, have been investigated as inhibitors of thioredoxin reductase (TrxR). nih.gov TrxR is a key enzyme in the thioredoxin system, which plays a critical role in maintaining cellular redox balance and is implicated in cancer cell growth and survival. nih.govnih.gov
Certain indolin-2-one compounds have demonstrated strong TrxR inhibitory activity. nih.gov This inhibition is thought to be mediated through the targeting of the selenocysteine (B57510) residue in the C-terminal active site of TrxR. nih.gov The inhibition of TrxR by these compounds leads to cellular thioredoxin oxidation, an increase in oxidative stress, and the activation of apoptosis signal-regulating kinase 1 (ASK1). nih.gov
Furthermore, a dual inhibitor targeting both indoleamine 2,3-dioxygenase 1 (IDO1) and TrxR has been designed by combining 4-phenylimidazole (B135205) and piperlongumine (B1678438) scaffolds. nih.gov This dual inhibitor, ZC0101, exhibited effective inhibition of both enzymes in vitro and in cellular assays. nih.gov It also demonstrated antiproliferative activity in various cancer cell lines and induced apoptosis and the accumulation of reactive oxygen species (ROS). nih.gov
Studies have also explored indole-gold(I) based complexes as potential agents that disrupt the thioredoxin reductase/glutathione peroxidase axis in lymphoma cells. researchgate.net These findings suggest that targeting TrxR with indole-based compounds represents a valid therapeutic approach. researchgate.net
Receptor Interaction and Modulation
Serotonin (B10506) Receptor (e.g., 5-HT6) Agonism
Indole-based sulfonamides have been identified as ligands for the 5-HT6 serotonin receptor, with some acting as agonists. nih.gov The 5-HT6 receptor is primarily found in the central nervous system and is a target for cognitive enhancement in conditions like Alzheimer's disease. mdpi.com
A series of indenylsulfonamides, discovered through a scaffold change from indole to indene (B144670), were found to act as 5-HT6 serotonin receptor agonists. nih.gov These compounds exhibited variable binding affinities, with some showing Ki values of 4.5 nM or greater. nih.gov The structural features influencing affinity include the nature of the indene core, substitution on the aminoethyl side chain, and particularly the aryl(heteroaryl)sulfonyl group at the 5-position of the indene. nih.gov One representative compound, N-(inden-5-yl)imidazothiazole-5-sulfonamide, demonstrated high affinity and functioned as a potent full agonist for the 5-HT6 receptor with a Ki of 4.5 nM, an EC50 of 0.9 nM, and an Emax of 98%. nih.gov
The majority of 5-HT6 ligands, both agonists and antagonists, share common structural features, including a basic ionizable amine group, a sulfonamide moiety as a hydrogen bond acceptor, a hydrophobic site, and a π-electron donor aromatic or heterocyclic ring. mdpi.com However, some research suggests that the basic amine is not essential for receptor affinity. mdpi.com
While the focus of some research has been on antagonists, the discovery of indole-based agonists highlights the diverse functional activities that can be achieved within this chemical class. nih.gov For example, incorporating a sulfonamide at the 5-position of tryptamine (B22526) has led to compounds with a range of activities, including full agonism. nih.gov
Bcl-2 and Mcl-1 Protein Inhibition
Indole-based compounds, including indole sulfonamides, have been investigated as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. nih.govacs.orgnih.govmdpi.com These proteins are key regulators of apoptosis, and their overexpression is a common mechanism for cancer cell survival and resistance to therapy. nih.govnih.govmdpi.com
Fragment-based methods and structure-based design have led to the discovery of 2-indole-acylsulfonamide Mcl-1 inhibitors. nih.govacs.orgnih.gov These inhibitors exhibit low nanomolar binding affinities to Mcl-1 and demonstrate high selectivity over other Bcl-2 family members like Bcl-xL. nih.govnih.gov X-ray crystallography has revealed that these small molecules bind to the BH3 binding groove of Mcl-1. nih.gov The acylsulfonamide group interacts with key residues, and one of the sulfonyl oxygens can form a hydrogen bond with the indole NH, potentially increasing conformational stability upon binding. nih.gov
The design of indole-based compounds has also incorporated other pharmacophoric moieties, such as amides and biphenyls, to enhance inhibitory activity against both Bcl-2 and Mcl-1, aiming for more effective dual inhibitors. mdpi.com Obatoclax is an example of an indole-based Bcl-2 inhibitor that has inspired the design of other compounds that directly bind to the Bcl-2 protein and suppress its anti-apoptotic function. mdpi.com
In one study, a series of indole-based compounds were designed and synthesized, with two compounds, U2 and U3, showing potent Bcl-2 inhibition with IC50 values of 1.2 ± 0.02 and 11.10 ± 0.07 µM, respectively, in an ELISA binding assay. researchgate.net Compound U2 was also found to induce apoptosis and cell cycle arrest. researchgate.net
Table 3: Inhibitory Activity of Selected Indole-Based Compounds against Bcl-2
| Compound | Bcl-2 IC50 (µM) |
| U2 | 1.2 ± 0.02 |
| U3 | 11.10 ± 0.07 |
| Gossypol (Positive Control) | 0.62 ± 0.01 |
Estrogen Receptor-α Modulation
Indole-based compounds have been explored as modulators of the estrogen receptor-α (ERα), a key target in the treatment of estrogen-dependent breast cancers. researchgate.neteco-vector.com These compounds can act as inhibitors of ERα signaling. nih.gov
Structure-based drug design has led to the development of indole-based biomimetic analogs that target the ligand-binding domain of ERα. researchgate.net Both N-(1H-indol-6-yl) benzamide (B126) and N-(1H-indol-6-yl) benzenesulfonamide classes of compounds have been synthesized and evaluated. researchgate.net In vitro studies have shown that these analogs possess anti-proliferative activity against estrogen receptor-dependent cancer cell lines, with IC50 values ranging from 28.23 to 57.13 µM. researchgate.net
Furthermore, these compounds have demonstrated the ability to compete with estradiol (B170435) in an ERα ELISA assay, showing inhibitory profiles with IC50 values ranging from 1.76 to 204.75 nM. researchgate.net Two specific analogs, YMA-005 and YMA-006, significantly reduced tumor size in vivo and led to a reduction in ERα expression. researchgate.net
Indole-3-carbinol (B1674136) (I3C), a naturally occurring indole derivative, has been shown to be a negative regulator of ERα signaling. nih.gov It can repress estradiol-activated ERα signaling in a dose-dependent manner and down-regulate the expression of estrogen-responsive genes. nih.gov
The combination of luteolin (B72000) and indole-3-carbinol has been found to synergistically inhibit the growth of ERα-positive breast cancer cells by modulating ERα levels. mdpi.com This combination selectively targets ERα-positive cell lines, suggesting that the synergistic inhibitory effects are mediated through the ERα signaling pathway. mdpi.com
Table 4: Anti-proliferative and ERα Inhibitory Activities of Indole-Based Analogues
| Activity | IC50 Range |
| Anti-proliferative (ER-dependent cell lines) | 28.23 - 57.13 µM |
| ERα Inhibition (ELISA assay) | 1.76 - 204.75 nM |
Antimicrobial Activity Investigations
The indole nucleus fused with a sulfonamide moiety has been a significant scaffold in the development of novel antimicrobial agents. Researchers have explored the activity of this compound and its analogues against a wide spectrum of pathogenic microbes, including bacteria, mycobacteria, and protozoan parasites.
Antibacterial Activity (e.g., against Staphylococcus aureus, Klebsiella pneumoniae)
Sulfonamide derivatives, including those integrated with an indole core, have been investigated for their potential to combat bacterial infections, particularly those caused by resistant strains. nih.govresearchgate.net Sulfonamides are a well-established class of antibiotics effective against both Gram-positive and certain Gram-negative bacteria. nih.gov Their therapeutic use has been revived, often in combination therapies, to address infections from pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Studies on newly synthesized sulfonamide-based indole derivatives have shown activity against Staphylococcus aureus and Klebsiella pneumoniae. researchgate.net For instance, certain novel nitroimidazole compounds, which are structurally distinct but share the goal of combating resistant bacteria, demonstrated significant antibacterial effects against MRSA and carbapenem-resistant K. pneumoniae. nih.govresearchgate.net One compound, in particular, showed a minimum inhibitory concentration (MIC) of 1 µg/mL against S. aureus and 8 µg/mL against K. pneumoniae. nih.gov Other research on different sulfonamide derivatives identified compounds with strong antibacterial action against S. aureus, with MIC values as low as 32 µg/mL against reference strains. nih.gov The introduction of electron-withdrawing groups on the sulfonamide structure has been noted to increase antimicrobial activity. nih.gov
| Compound/Analogue Class | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Sulfonamide-based Indole Derivatives | Staphylococcus aureus | General Activity | Good Activity | researchgate.net |
| Sulfonamide-based Indole Derivatives | Klebsiella pneumoniae | General Activity | Good Activity | researchgate.net |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | S. aureus (MRSA isolates) | MIC | Higher effect than oxacillin (B1211168) on 21 isolates | nih.gov |
| Nitroimidazole Compound 8g | S. aureus | MIC/MBC | 1/2 µg/mL | nih.gov |
| Nitroimidazole Compound 8g | K. pneumoniae | MIC/MBC | 8/32 µg/mL | nih.gov |
Anti-tubercular Activity (e.g., against Mycobacterium tuberculosis)
Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains of Mycobacterium tuberculosis. nih.govjapsonline.com This has driven the search for new drugs with novel mechanisms of action. nih.gov Indoleamides, a class of compounds closely related to indole sulfonamides, have emerged as potent agents against both drug-susceptible and drug-resistant M. tuberculosis. nih.govnih.gov
These compounds have been shown to target MmpL3, a mycolic acid transporter essential for the mycobacterial cell wall integrity. nih.govnih.gov A key advantage is the lack of cross-resistance with existing first- and second-line tuberculosis drugs. nih.gov In vitro studies have demonstrated the bactericidal activity of indoleamide derivatives, with some analogues achieving a 4-log reduction in colony-forming units within days. researchgate.net Furthermore, an indoleamide derivative showed dose-dependent activity when administered orally in a mouse model of tuberculosis, highlighting the therapeutic potential of this structural class. nih.gov
| Compound Class/Analogue | Bacterial Strain | Target | Key Finding | Source |
|---|---|---|---|---|
| Indoleamides | M. tuberculosis (drug-susceptible & drug-resistant) | MmpL3 | Potent activity against multiple strains. | nih.govnih.gov |
| Indoleamide Derivative (Compound 3) | M. tuberculosis | Not specified | Exhibited dose-dependent activity in an in vivo mouse model. | nih.gov |
| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | M. tuberculosis (H37Rv) | Not specified | Several analogues showed activity in an agar (B569324) dilution assay. | japsonline.comwho.int |
Anti-malarial (Antiplasmodial) Activity
The spread of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous development of new antimalarial agents. malariaworld.org The sulfonamide functional group is a component of established antimalarial therapies, and its incorporation into an indole framework has been explored for novel drug discovery. nih.govnih.gov
A study investigating a library of 44 indole-sulfonamide derivatives found that while monoindoles were inactive, many bisindole and trisindole analogues exhibited antimalarial activity against the multidrug-resistant K1 strain of P. falciparum. nih.gov The IC₅₀ values for these active compounds were in the micromolar range (2.79–8.17 μM). nih.gov Another study focused on pyrimidine-tethered spirochromane-based sulfonamide derivatives, which demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. malariaworld.org The most potent of these compounds showed IC₅₀ values in the single-digit micromolar range and were found to inhibit the parasitic cysteine proteases falcipain-2 and falcipain-3. malariaworld.org
| Compound Class | Parasite Strain | Activity Measurement | Result Range | Source |
|---|---|---|---|---|
| Bisindole & Trisindole Sulfonamides | P. falciparum (K1, multidrug-resistant) | IC₅₀ | 2.79–8.17 μM | nih.gov |
| Pyrimidine-tethered Sulfonamides (Compound SZ14) | P. falciparum (CQ-sensitive & resistant) | IC₅₀ | 2.84 μM | malariaworld.org |
| Pyrimidine-tethered Sulfonamides (Compound SZ9) | P. falciparum (CQ-sensitive & resistant) | IC₅₀ | 3.22 μM | malariaworld.org |
| Primary Sulfonamides | P. falciparum (3D7 & Dd2) | IC₅₀ | 0.16–0.89 μM (for 14 compounds) | nih.gov |
Anti-Trypanosomal Activity (Trypanosoma cruzi)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. nih.govacs.org Research into new therapeutic agents has included the screening of indole-containing compounds and sulfonamide derivatives. Phenotypic screening of compound libraries against intracellular T. cruzi amastigotes identified hits containing an indole core. nih.govacs.org
Optimization of a series of substituted 1H-indole-2-carboxamides led to analogues with moderate to good potency (pEC₅₀ < 6.2). acs.org Despite showing antiparasitic activity in both acute and chronic mouse models of Chagas disease, further development was halted due to unfavorable pharmacokinetic properties. nih.govdndi.org Separately, studies on arylsulfonamides also revealed compounds with anti-trypanosomal activity below 10.0 μM. mdpi.com These investigations demonstrate that both the indole and sulfonamide scaffolds are promising starting points for the development of novel drugs against T. cruzi.
Anticancer Activity against various Cell Lines and in vivo Preclinical Models
The indole-sulfonamide framework is a privileged structure in medicinal chemistry, recognized for its anticancer properties. nih.govnih.gov Compounds containing these moieties have been reported as inhibitors of various biological targets crucial to cancer progression, such as tubulin, carbonic anhydrases, and various kinases. nih.gov
A library of 44 indole-sulfonamide derivatives was evaluated for cytotoxic activity against four human cancer cell lines: HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), and MOLT-3 (acute lymphoblastic leukemia). nih.gov While most derivatives showed activity primarily against the MOLT-3 cell line, certain hydroxyl-containing bisindoles displayed broader anticancer effects. nih.gov Specifically, derivatives of hydroxyl-bearing bisindoles with CF₃, Cl, and NO₂ substitutions were identified as the most promising anticancer compounds. nih.gov In another study, novel indole-based sulfonohydrazide derivatives were synthesized and screened against breast cancer cell lines MCF-7 and MDA-MB-468. researchgate.net One compound, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f), showed significant inhibition of both cell lines with IC₅₀ values of 13.2 μM and 8.2 μM, respectively, while being non-toxic to noncancerous cells. researchgate.net Furthermore, analogues such as indole-3-ethylsulfamoylphenylacrylamides have exhibited potent anti-proliferative effects across various cancer cell lines, with GI₅₀ values in the nanomolar range (0.02 to 0.35 μM). nih.gov
| Compound/Analogue Class | Cancer Cell Line | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Indole-3-ethylsulfamoylphenylacrylamides | Various | GI₅₀ | 0.02 - 0.35 μM | nih.gov |
| Hydroxyl-bearing bisindoles (CF₃, Cl, NO₂ derivatives) | MOLT-3, HuCCA-1, HepG2, A549 | IC₅₀ | Promising activity | nih.gov |
| Indole sulfonohydrazide (Compound 5f) | MCF-7 (Breast) | IC₅₀ | 13.2 μM | researchgate.net |
| Indole sulfonohydrazide (Compound 5f) | MDA-MB-468 (Breast) | IC₅₀ | 8.2 μM | researchgate.net |
| N-ethyl toluene-4-sulfonamide (8a) | HeLa, MCF-7, MDA-MB-231 | IC₅₀ | 10.91 - 19.22 µM | nih.gov |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa, MCF-7, MDA-MB-231 | IC₅₀ | 4.62 - 7.21 µM | nih.gov |
Cytotoxic Effects and Antiproliferative Activity Mechanisms (e.g., Apoptosis Induction, Mitotic Arrest)
The anticancer effects of indole and sulfonamide derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. nih.govresearchgate.net
One of the key mechanisms is the induction of apoptosis. Studies have shown that certain indole-based compounds can trigger apoptosis in cancer cells. nih.gov For example, treatment of breast cancer cells (MCF-7) with a novel thiophene (B33073) carboxylate derivative led to a significant increase in the population of cells in early apoptosis. mdpi.com This process is characterized by features such as phosphatidylserine (B164497) externalization on the cell membrane, which was observed in HT-29 colon cancer cells after treatment with an active compound fraction. nih.gov
Another significant mechanism is the disruption of the cell cycle, often leading to mitotic arrest. A novel sulfonamide, CCL113, was found to decrease the viability of cancer cells by causing them to arrest in the G2/M phase of the cell cycle. researchgate.net This mitotic arrest subsequently leads to the induction of apoptosis in the cancer cells. researchgate.net Flow cytometry analysis has confirmed that some compounds can cause an accumulation of cells in the G2/M and S phases, indicating interference with cell cycle progression and contributing to their antiproliferative effects. mdpi.com Molecular docking studies suggest that some of these compounds may exert their effects by binding to β-tubulin, thereby disrupting microtubule dynamics, which is a critical process for mitosis. researchgate.net
Resistance-Modifying Agents (e.g., against Methicillin-Resistant Staphylococcus aureus)
The rise of antibiotic resistance, particularly in Staphylococcus aureus, presents a significant challenge to global health, necessitating the development of new therapeutic agents. nih.govnih.gov Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a wide array of infections. tandfonline.com In the search for novel treatments, sulfonamides have been identified as a privileged scaffold for creating compounds active against MRSA. nih.govtandfonline.comtandfonline.com The unique atomic structure of the indole ring also makes it a suitable candidate for drug development against multidrug-resistant bacteria. nih.gov
While traditional sulfonamides target the folate biosynthetic pathway, newer derivatives exhibit various mechanisms of action. nih.govtandfonline.com Some act as resistance-modifying agents, resensitizing bacteria to existing antibiotics. For instance, certain sulfonamides can inhibit serine/threonine kinase (Stk1/PknB), which increases the susceptibility of MRSA to sublethal concentrations of β-lactam antibiotics. tandfonline.com The hybridization of indole and sulfonamide moieties has been explored as a strategy to construct multi-target antimicrobial agents. researchgate.net
Although specific studies on this compound as a resistance-modifying agent are not extensively detailed in the reviewed literature, research on relevant analogues highlights the potential of this chemical class. Studies on various indole-based compounds have demonstrated significant activity against MRSA strains. For example, bisindole tetrahydrocarbazoles, which feature indole residues, have shown promising activity, with some derivatives exhibiting Minimum Inhibitory Concentration (MIC) values as low as 1-2 µg/mL against MRSA. mdpi.com Other research has identified 3-substituted-1H-imidazol-5-yl-1H-indoles with potent anti-MRSA activity (MIC ≤ 0.25 µg/mL). mdpi.com These findings underscore the importance of the indole scaffold in developing new agents to combat MRSA.
| Compound/Analogue Class | MRSA Strain(s) | Key Findings |
| Bisindole Tetrahydrocarbazoles | USA300, JE2 | Certain derivatives with cis indole substitution showed improved activities with MIC values around 1–2 µg/mL. mdpi.com |
| Indole-nitroimidazole Conjugates | MRSA | An active compound demonstrated a satisfactory inhibition on MRSA with a MIC value of 1 μg/mL. researchgate.net |
| 3-Substituted-1H-imidazol-5-yl-1H-indoles | MRSA | Two analogues were identified with favorable anti-MRSA activity (MIC ≤ 0.25 µg/mL) and lacked cytotoxic or hemolytic properties. mdpi.com |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Clinical MRSA Isolates | This sulfonamide derivative showed a higher effect on 21 MRSA isolates than the antibiotic oxacillin. nih.govnih.gov |
Other Pharmacological Activities (e.g., Anti-inflammatory, Neurodegenerative Disease Potential)
Beyond antimicrobial applications, indole sulfonamide structures and their analogues are being investigated for a range of other pharmacological activities, notably for their potential in treating inflammatory conditions and neurodegenerative diseases.
Anti-inflammatory Activity
Inflammation is a complex biological response implicated in numerous chronic diseases. nih.gov Indole derivatives have been recognized as a promising scaffold for multi-target anti-inflammatory agents. nih.gov Analogues incorporating the indole nucleus have been shown to modulate key inflammatory pathways. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes and signaling molecules. For instance, studies on indole derivatives have demonstrated a reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org
Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), while promoting anti-inflammatory cytokines like IL-10. chemrxiv.org The anti-inflammatory effects may be mediated through the inhibition of critical transcription factors like NF-κB, which regulates immune and inflammatory responses. chemrxiv.org Preclinical studies on novel N-methylsulfonyl-indole derivatives have identified compounds with dual inhibitory activity against COX-2 and 5-lipoxygenase (5-LOX), which are key enzymes in the arachidonic acid cascade that produces inflammatory mediators. nih.gov
| Compound Analogue | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | In Vitro 5-LOX IC₅₀ (µM) |
| 4d | 15.25 | 0.21 | 1.02 |
| 4e | 13.54 | 0.15 | 1.25 |
| 5b | 15.36 | 0.23 | 1.05 |
| 5d | 14.21 | 0.18 | 0.89 |
| Celecoxib (Reference) | 16.52 | 0.24 | 12.35 |
Data sourced from a study on N-methylsulfonyl-indole derivatives. nih.gov Compounds 4d, 4e, 5b, and 5d are specific thiosemicarbazide (B42300) and thiazolidinone derivatives of the N-methylsulfonyl-indole scaffold.
Neurodegenerative Disease Potential
Neurodegenerative diseases like Alzheimer's and Parkinson's are complex conditions characterized by factors such as oxidative stress, neuroinflammation, and abnormal protein aggregation. mdpi.comnih.gov The development of multi-target agents that can address these interconnected pathways is a promising therapeutic strategy. nih.gov Indole-based compounds are actively being explored as potential anti-neurodegenerative agents due to their diverse biological activities. mdpi.comnih.gov
One relevant analogue, an indole derivative designated NC009-1, has demonstrated neuroprotective effects by modulating inflammatory and anti-oxidative pathways in cellular and mouse models of Parkinson's disease. mdpi.com This compound was also found to have good bioavailability and the ability to penetrate the blood-brain barrier, which are crucial properties for drugs targeting the central nervous system. mdpi.comnih.gov The neuroprotective actions of indole derivatives can be multifaceted, including the chelation of metal ions, potent antioxidant effects that counter reactive oxygen species (ROS), and the ability to interfere with the aggregation of proteins like amyloid-beta. nih.gov In cellular models of Alzheimer's disease, synthetic indole–phenolic compounds were shown to reduce the cytotoxicity induced by the amyloid-beta peptide. nih.gov
| Compound/Analogue | Model System | Key Neuroprotective Findings |
| NC009-1 | MPP+-activated HMC3 microglia; MPTP mouse model of Parkinson's Disease | Alleviates production of inflammatory mediators; exerts neuroprotective effects by modulating inflammatory and anti-oxidative pathways. mdpi.com |
| Indole–phenolic hybrids | SH-SY5Y neuroblastoma cells | Exhibited metal-chelating properties, strong antioxidant and cytoprotective effects against Aβ-induced ROS, and promoted disaggregation of the Aβ fragment. nih.gov |
| GSK2606414 (Indole compound) | Neurotoxin model of Parkinson's Disease | Safeguarded nigral-dopaminergic neurons and improved motor performance by inhibiting the PERK pathway. nih.gov |
Structure Activity Relationship Sar Studies of 1 Ethyl 2 Methyl 1h Indole 3 Sulfonamide Analogues
Impact of N1-Substitution (e.g., Ethyl Group) on Biological Activity
The substituent at the N1 position of the indole (B1671886) ring plays a significant role in modulating the biological activity of indole-3-sulfonamide analogues. The ethyl group in the parent compound is a key feature that influences its interaction with biological targets. Studies have shown that the nature of the N1-substituent can affect the compound's lipophilicity, electronic properties, and steric interactions within the binding pocket of a receptor or enzyme.
For instance, in the context of cannabinoid receptor 1 (CB1) allosteric modulators, the N1 position of indole-2-carboxamides has been a focal point of SAR studies. While not indole-3-sulfonamides, these studies provide valuable insights into the role of N1-substitution. Alterations at this position can significantly impact the compound's affinity and efficacy.
Influence of C2-Substitution (e.g., Methyl Group) on Biological Activity
The C2-position of the indole ring is another critical site for modification that can significantly alter the biological profile of indole-3-sulfonamide analogues. The methyl group in 1-ethyl-2-methyl-1H-indole-3-sulfonamide contributes to the molecule's steric and electronic properties.
Research on related indole derivatives has demonstrated the importance of the C2-substituent. For example, in a study on N-piperidinyl indoles as nociceptin (B549756) opioid receptor (NOP) ligands, a key difference was observed between 2-substituted and 3-substituted analogues. nih.gov The 2-substituted compounds exhibited higher binding affinities and were full agonists, whereas the 3-substituted counterparts were partial agonists. nih.gov This suggests that the C2-position is crucial for determining the efficacy of these compounds.
Furthermore, the oxidation of indole derivatives at the C2 position has been noted in electrochemical studies, indicating its reactivity and potential role in the molecule's mechanism of action or metabolism. nih.gov The presence of a small alkyl group like methyl at C2 can influence the orientation of the molecule in a binding site and can be essential for optimal interaction.
Modifications at the C3-Sulfonamide Moiety and Their Effect on Potency and Selectivity
The C3-sulfonamide group is a cornerstone of the biological activity of this class of compounds. Modifications to this moiety, including substitutions on the sulfonamide nitrogen and changes to its position and chemical environment, have profound effects on potency and selectivity. The sulfonamide group is a key pharmacophore, often involved in critical hydrogen bonding interactions with target proteins. nih.gov
Substitution on the sulfonamide nitrogen atom has been a successful strategy for optimizing the properties of indole-3-sulfonamide analogues. Introducing various substituents can lead to improved binding affinity and better physicochemical properties. For example, replacing the hydrogen on the sulfonamide nitrogen with isobutyl, 2-hydroxyethyl, or 2,3-dihydroxypropyl groups has been shown to enhance binding affinity. researchgate.net
The nature of the substituent can also influence the compound's selectivity for different biological targets. In a series of indole-3-sulfonamide ureido derivatives designed as carbonic anhydrase inhibitors, modifications at this position were crucial for achieving selectivity against different isoforms of the enzyme. nih.gov
The following table illustrates the effect of N-substitution on the sulfonamide moiety on the inhibitory activity against a hypothetical kinase.
| Compound | R Group on Sulfonamide Nitrogen | IC50 (nM) |
| 1 | -H | 150 |
| 2 | -CH3 | 85 |
| 3 | -CH2CH3 | 60 |
| 4 | -CH(CH3)2 | 45 |
This is a hypothetical data table for illustrative purposes.
The position of the sulfonamide group on the indole ring is critical for its biological activity. The C3 position is a common site for substitution in many biologically active indole derivatives. nih.gov The chemical environment surrounding the sulfonamide group, influenced by neighboring substituents, can also modulate its activity.
Studies on indolylarylsulfones as HIV-1 inhibitors have shown that the introduction of sulfonamide groups can significantly reduce cytotoxicity while maintaining potent antiviral activity. nih.gov The flexibility and length of the linker connecting the sulfonamide to the core structure can also be optimized to improve adaptation to the binding pocket. nih.gov
Substituent Effects on the Indole Ring System and Peripheral Groups
Substituents on the benzene (B151609) portion of the indole ring and on peripheral groups can have a significant impact on the biological activity of this compound analogues. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule.
For instance, the introduction of electron-withdrawing or electron-donating groups on the indole ring can modulate the electron density of the ring system, affecting its interaction with target proteins. chemrxiv.org In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, substitution at position 4 of the indole ring was the least favorable, while substitution at position 7 was the most favorable. researchgate.net
The nature, position, and number of substituents on the benzene ring can strongly influence the oxidation potential of indole compounds, which may be relevant to their biological activity. nih.gov The table below shows the effect of different substituents on the indole ring on the binding affinity for a hypothetical receptor.
| Compound | Substituent on Indole Ring | Position | Binding Affinity (Ki, nM) |
| 5 | -H | - | 120 |
| 6 | -F | 5 | 50 |
| 7 | -Cl | 5 | 75 |
| 8 | -OCH3 | 6 | 30 |
| 9 | -OCH3 | 4 | 200 |
This is a hypothetical data table for illustrative purposes.
Stereochemical Considerations and Enantioselective Synthesis in SAR
Stereochemistry can play a crucial role in the biological activity of indole-3-sulfonamide analogues, particularly when chiral centers are present. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a specific biological target.
In the context of N-piperidinyl indoles, while the specific compound is not an indole-3-sulfonamide, the principles of stereochemistry are broadly applicable. The synthesis of enantiomerically pure compounds is often necessary to evaluate the activity of individual stereoisomers, as they can have different potencies, efficacies, or even different biological activities altogether.
Enantioselective synthesis methods are therefore important tools in SAR studies to access specific stereoisomers. For example, the enantioselective synthesis of 3-substituted chiral indole scaffolds has been achieved through processes like sulfa-Michael/Michael addition reactions. researchgate.net This allows for a detailed investigation of the stereochemical requirements for optimal biological activity. While specific studies on the stereochemistry of this compound were not identified in the search, the general principles of stereochemistry in drug design suggest that if a chiral center were introduced, the different enantiomers would likely exhibit different biological profiles.
Mechanistic Investigations of 1 Ethyl 2 Methyl 1h Indole 3 Sulfonamide S Biological Action
Molecular Target Identification and Validation
The indole (B1671886) sulfonamide scaffold is a versatile pharmacophore that has been shown to interact with a variety of biological targets. Research on analogous compounds suggests that 1-ethyl-2-methyl-1H-indole-3-sulfonamide could potentially interact with enzymes and proteins crucial for cell signaling, survival, and proliferation.
One significant target for related indole acylsulfonamides is the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is a member of the Bcl-2 family of proteins that regulate programmed cell death. nih.gov Overexpression of Mcl-1 is a common mechanism for cancer cells to evade apoptosis, making it an attractive target for therapeutic intervention. nih.gov Fragment-based drug discovery efforts have successfully identified 2-indole-acylsulfonamides that bind to Mcl-1. nih.gov
Another class of enzymes targeted by sulfonamide-containing compounds are the carbonic anhydrases (CAs). Sulfonamides are well-known inhibitors of CAs, which are involved in various physiological processes, including pH regulation. The primary mechanism of action for sulfonamide-based CA inhibitors is the binding of the sulfonamide group to the zinc ion in the enzyme's active site. acs.org
Furthermore, indole sulfonamide derivatives have been investigated as inhibitors of other key signaling proteins. For instance, a compound identified as OXSI-2, which shares the indole sulfonamide core, was studied as a putative inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of immune cells. nih.gov Additionally, N-arylsulfonyl-indole-2-carboxamide derivatives have been identified as inhibitors of galectin-3 and the C-terminal domain of galectin-8, proteins involved in inflammation and cancer progression. nih.gov
In the context of infectious diseases, the sulfonamide moiety is a well-established inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of bacteria. This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication. nih.gov
Ligand-Protein Binding Affinity and Interaction Characterization
The binding affinity and interaction of indole sulfonamides with their protein targets are crucial for their biological activity. Studies on 2-indole-acylsulfonamide inhibitors of Mcl-1 have provided detailed insights into these interactions. For example, fragment-based screening and subsequent optimization led to the discovery of compounds with nanomolar binding affinities for Mcl-1. nih.gov
The table below summarizes the binding affinities of some representative 2-indole-acylsulfonamide derivatives for Mcl-1.
| Compound | Description | Ki (nM) |
| 11 | Methyl acylsulfonamide | 655 |
| 14 | Cyclohexyl group with a three-atom linker | - |
| 19 | Benchmark cyclohexyl analog | - |
| 28 | 2-(R)-indoline enantiomer | 28 |
For N-arylsulfonyl-indole-2-carboxamide inhibitors of galectins, isothermal titration calorimetry (ITC) has been used to determine their binding affinities. The initial hit compound, ZJ9623, exhibited a dissociation constant (Kd) of 783.7 μM for galectin-3. nih.gov Structural modifications led to the development of more potent inhibitors with Kd values in the low micromolar range for both galectin-3 and the C-terminal domain of galectin-8. nih.gov
Cellular and Subcellular Pathways Affected
The interaction of indole sulfonamides with their molecular targets can trigger a cascade of events affecting various cellular and subcellular pathways.
Apoptosis Induction: By inhibiting anti-apoptotic proteins like Mcl-1, indole sulfonamide derivatives can restore the normal process of programmed cell death in cancer cells. The inhibition of Mcl-1 leads to the activation of pro-apoptotic proteins, ultimately resulting in apoptosis. nih.gov
Folic Acid Synthesis Inhibition: In bacteria, sulfonamides, including potentially indole sulfonamide derivatives, act as competitive inhibitors of dihydropteroate synthase. This enzyme is critical for the synthesis of folic acid, a necessary component for DNA and RNA synthesis. Inhibition of this pathway leads to the cessation of bacterial cell division and growth, a bacteriostatic effect. nih.gov
pH Regulation: Inhibition of carbonic anhydrases by sulfonamides can disrupt the regulation of pH in various tissues and cellular compartments. This can have downstream effects on numerous physiological processes that are pH-dependent.
Platelet Signaling: The indole sulfonamide derivative OXSI-2 was shown to abolish convulxin-induced platelet functional responses. nih.gov However, it also exhibited non-specific effects on other signaling pathways in platelets, indicating that its impact on cellular pathways can be complex. nih.gov
Selectivity Profiles Across Enzyme Isoforms and Receptor Subtypes
The selectivity of a compound for its intended target over other related proteins is a critical factor in determining its therapeutic potential and minimizing off-target effects.
In the case of Mcl-1 inhibitors, selectivity over other Bcl-2 family members, such as Bcl-xL, is highly desirable to avoid toxicities like thrombocytopenia. Research has shown that novel 2-indole-acylsulfonamide inhibitors can exhibit greater than 500-fold selectivity for Mcl-1 over Bcl-xL. researchgate.net
For carbonic anhydrase inhibitors, achieving isoform selectivity is a significant challenge due to the high degree of conservation in the active sites of the different CA isoforms. However, the design of sulfonamide inhibitors with specific "tails" that interact with non-conserved residues outside the active site has shown promise in improving isoform selectivity. acs.org
The N-arylsulfonyl-indole-2-carboxamide derivatives that inhibit galectin-3 and the C-terminal domain of galectin-8 (gal-8C) were found to be selective, as they did not bind to the N-terminal domain of galectin-8 (gal-8N). nih.gov This demonstrates that even within the same protein family, selective inhibition can be achieved.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Validation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 1-ethyl-2-methyl-1H-indole-3-sulfonamide, molecular docking simulations can be employed to identify potential protein targets and elucidate the key interactions driving its biological activity.
Docking studies with indole-based sulfonamides have been performed against various protein targets, including enzymes and receptors implicated in a range of diseases. For instance, similar compounds have been docked into the active sites of proteins like Janus kinase 3 (JAK3), a target in oral cancer, and cyclooxygenase-2 (COX-2), relevant for anti-inflammatory therapies. nih.govajchem-a.com These studies reveal that the sulfonamide group often participates in crucial hydrogen bonding interactions with amino acid residues in the protein's active site, while the indole (B1671886) scaffold can engage in hydrophobic and pi-stacking interactions.
A hypothetical molecular docking study of this compound against a putative kinase target could reveal similar binding patterns. The sulfonamide moiety's oxygen atoms could act as hydrogen bond acceptors, while the NH group could serve as a hydrogen bond donor. The ethyl and methyl groups on the indole ring would likely contribute to hydrophobic interactions within the binding pocket. The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the ligand's potential potency.
Table 1: Representative Molecular Docking Data for this compound with a Hypothetical Kinase Target
| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | ASN102, GLN72 | Hydrogen Bond |
| VAL395, ARG326 | Hydrophobic Interaction | ||
| HIS392 | Pi-Alkyl Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of newly designed compounds and for optimizing lead structures. The development of a QSAR model for a series of indole sulfonamides, including this compound, would involve calculating a set of molecular descriptors that quantify various aspects of the molecules' structures.
These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area). Once calculated, these descriptors are used as independent variables in a regression analysis to build a model that can predict the biological activity (the dependent variable). The statistical robustness of the QSAR model is assessed through various validation metrics, such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.gov
For indole-based compounds, QSAR studies have successfully identified key structural features that contribute to their activity against various targets, including breast cancer cell lines. mdpi.com A reliable QSAR model for indole sulfonamides could guide the design of new derivatives of this compound with potentially enhanced potency.
Table 2: Key Parameters in a Hypothetical QSAR Model for Indole Sulfonamides
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| R² (Correlation Coefficient) | 0.92 | A high value indicates a good fit of the model to the training data. |
| Q² (Cross-validated R²) | 0.85 | A high value suggests good internal predictive ability of the model. |
| R²_ext (External Validation) | 0.88 | A high value indicates good predictive power for new compounds. |
Note: This table presents typical statistical values for a robust QSAR model and is for illustrative purposes.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, electronic properties, and spectroscopic characteristics of this compound.
By performing DFT calculations, one can determine the optimized molecular geometry, Mulliken atomic charges, and the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Furthermore, DFT can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net Comparing these computationally predicted spectra with experimentally obtained data can help in the structural confirmation of the synthesized compound. For a related compound, 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, DFT studies have been used to effectively compare experimental and theoretical results to elucidate its structural characteristics. researchgate.net
Table 3: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides information on the molecule's polarity. |
Note: The values in this table are representative and intended for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information about the conformational flexibility of a ligand and the dynamic nature of its interaction with a protein target. mdpi.com
For this compound, an MD simulation could be initiated from the docked pose within the active site of a target protein. The simulation would track the trajectories of all atoms in the system over a period of nanoseconds to microseconds. Analysis of these trajectories can reveal the stability of the ligand-protein complex, the persistence of key interactions (such as hydrogen bonds), and any conformational changes that occur in either the ligand or the protein upon binding. peerj.com
MD simulations are also used to calculate the binding free energy of a ligand to its target, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This provides a more accurate estimation of binding affinity compared to docking scores alone. Studies on aromatic geranyl sulfonamide compounds have utilized MD simulations to clarify their molecular mechanisms as potential inhibitors of Complex III. researchgate.net
Prediction of Preclinical ADMET Properties (e.g., Metabolic Stability, Aqueous Solubility, Bioavailability)
In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. In silico ADMET prediction models play a significant role in filtering out compounds with unfavorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.
Various computational tools and web servers are available to predict a wide range of ADMET properties for a given chemical structure. For this compound, these tools can predict parameters such as aqueous solubility, blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), and potential for cytochrome P450 (CYP) enzyme inhibition. For instance, the pkCSM and Pre-ADMET online servers are commonly used for such predictions. nih.govresearchgate.net
These predictions are based on large datasets of experimentally determined ADMET properties and employ various machine learning and QSAR-based approaches. While in silico predictions are not a substitute for experimental validation, they provide valuable early-stage guidance for lead optimization.
Table 4: Predicted Preclinical ADMET Properties for this compound
| ADMET Property | Predicted Value | Implication for Drug Development |
|---|---|---|
| Aqueous Solubility (logS) | -3.5 | Moderate solubility. |
| Human Intestinal Absorption (%) | 92% | Good absorption from the gut. |
| Blood-Brain Barrier Permeability | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this pathway. |
| AMES Toxicity | Non-toxic | Low mutagenic potential. |
Note: This data is representative of typical in silico ADMET predictions and is for illustrative purposes.
Preclinical Drug Development Potential and Lead Optimization Strategies
Assessment of 1-Ethyl-2-Methyl-1H-Indole-3-Sulfonamide as a Lead Compound for Therapeutic Applications
While specific studies on this compound are not extensively detailed in the available literature, the broader class of indole-3-sulfonamides has demonstrated significant potential across various therapeutic areas, establishing it as a valuable lead scaffold. The versatility of this chemical class stems from the indole (B1671886) nucleus's ability to interact with numerous biological targets and the sulfonamide group's capacity to form key hydrogen bonds and improve physicochemical properties. nih.govresearchgate.net
Derivatives of the indole-sulfonamide core have shown potent inhibitory activity against several key enzymes. A notable example is their role as carbonic anhydrase (CA) inhibitors. nih.govbenthamdirect.com CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. eurekaselect.comnih.gov Various indole-3-sulfonamide derivatives have been synthesized and shown to inhibit different human (h) CA isoforms, including hCA I, II, IX, and XII. nih.govbenthamdirect.com For instance, certain novel urea (B33335) derivatives of indole-3-sulfonamide were found to be specifically active against hCA II, with one derivative exhibiting a Ki value of 7.7 µM. nih.gov Another study on indole-3-sulfonamide-heteroaryl hybrids identified compounds active against all four tested isoforms, with Ki values in the low micromolar range. benthamdirect.comeurekaselect.com
Furthermore, the indole-sulfonamide scaffold has been a foundation for developing potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov By modifying the classical indolylarylsulfone (IAS) structure with sulfonamide groups, researchers have successfully created compounds with high anti-HIV-1 activity and, crucially, significantly reduced cytotoxicity compared to the parent compounds. nih.gov This highlights the potential of the sulfonamide moiety in enhancing the safety profile of lead compounds.
The therapeutic applicability is further broadened by the development of indole-sulfonamide derivatives as potential anticancer agents, targeting mechanisms beyond carbonic anhydrase inhibition. mdpi.comnih.gov For example, hybrid molecules combining the indole scaffold with sulfonylhydrazones have shown selective cytotoxicity against breast cancer cell lines. mdpi.com Given these diverse biological activities, this compound, as a member of this class, represents a strong starting point for lead discovery and optimization programs aimed at various diseases, including cancer and viral infections. nih.govnih.gov
Table 1: Inhibitory Activity of Representative Indole-3-Sulfonamide Derivatives This table presents data for various derivatives within the indole-sulfonamide class to illustrate the scaffold's potential.
| Compound Type | Target | Activity (Ki or IC50) | Reference |
|---|---|---|---|
| Indole-3-sulfonamide ureido derivative (6l) | hCA II | Ki = 7.7 µM | nih.gov |
| Indole-3-sulfonamide-heteroaryl hybrid (6l) | hCA I | Ki = 8.03 µM | benthamdirect.comeurekaselect.com |
| Indole-3-sulfonamide-heteroaryl hybrid (6l) | hCA II | Ki = 4.15 µM | benthamdirect.comeurekaselect.com |
| Indole-3-sulfonamide-heteroaryl hybrid (6l) | hCA IX | Ki = 7.09 µM | benthamdirect.comeurekaselect.com |
| Indole-3-sulfonamide-heteroaryl hybrid (6l) | hCA XII | Ki = 4.06 µM | benthamdirect.comeurekaselect.com |
| Indole-sulfonylhydrazone hybrid (3b) | MCF-7 Breast Cancer Cells | IC50 = 4.0 µM | mdpi.com |
| Sulfonamide substituted indolylarylsulfone (R10L4) | HIV-1 WT | EC50 = 0.0039 µmol/L | nih.gov |
Strategies for Improving Potency, Selectivity, and Drug-Likeness in Indole-Sulfonamide Series
Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modification of the indole-sulfonamide scaffold to understand the relationship between chemical structure and biological activity.
Substitution on the Indole Ring: The potency and selectivity of these compounds can be significantly altered by adding different substituents to the indole ring. mdpi.comnih.gov For example, in a series of indole-sulfonylhydrazones developed as anticancer agents, the presence of 5-methoxy, 1-acetyl, or 5-chloro groups on the indole ring was found to significantly enhance cytotoxic activity. mdpi.com
Modification of the Sulfonamide Moiety: The sulfonamide group itself offers a site for modification. Introducing various side chains can explore different regions of a target's binding pocket. nih.gov In the development of HIV NNRTIs, linking various sulfonamide groups to the indole core via an alkyl diamine chain was a key strategy to reduce cytotoxicity and improve the selectivity index. nih.gov The polar nature of the sulfonamide group can also be leveraged to increase water solubility and improve oral bioavailability. nih.gov
"Tail" Approach: This strategy involves adding moieties to the sulfonamide nitrogen to extend into solvent-exposed regions of the target enzyme. This has been successfully used in designing selective carbonic anhydrase inhibitors, where adding ureido tails to the indole-3-sulfonamide scaffold led to compounds with specific activity against the hCA II isoform. nih.gov
Improving Drug-Likeness: Beyond potency, a successful drug candidate must possess favorable pharmacokinetic properties, often referred to as "drug-likeness."
Lipophilicity Management: The potency of some sulfonamide series has been shown to be strongly dependent on lipophilicity. rsc.org While higher lipophilicity can increase potency, it often leads to poor solubility and unfavorable pharmacokinetic profiles. Therefore, a key optimization strategy is to balance lipophilicity with potency. This can be achieved by introducing polar functional groups, such as hydroxyl or carboxyl groups, or by incorporating polar heterocyclic rings. nih.govnih.gov
In Silico Screening: Computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. mdpi.comresearchgate.net Properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to assess compliance with established drug-likeness rules (e.g., Lipinski's Rule of Five). This in silico screening helps prioritize the synthesis of compounds with a higher probability of success in later preclinical stages. mdpi.com
Pharmacokinetic and Drug Metabolism Studies in Preclinical Models (excluding human trials)
The pharmacokinetic profile of a drug candidate determines its concentration and duration at the target site. For the indole-sulfonamide class, preclinical studies in animal models are essential to understand their ADME properties. While specific in vivo data for this compound is limited, general knowledge of sulfonamide and indole metabolism provides a predictive framework.
Metabolism: Sulfonamides are typically metabolized extensively in animals, primarily through oxidative pathways, acetylation, and conjugation with glucuronic acid or sulfate. msdvetmanual.com
Oxidation: Cytochrome P450 (CYP) enzymes in the liver are major contributors to the metabolism of many drugs. In silico studies on some indole-sulfonylhydrazone hybrids predict that they may inhibit several major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which is an important consideration for potential drug-drug interactions. mdpi.com
Acetylation: Acetylation of the aromatic amine group is a common metabolic pathway for sulfonamides. This process can decrease the solubility of the compound, which is a critical factor to consider, although this is less of an issue for the sulfapyrimidine group. msdvetmanual.com It's important to note that the capacity for acetylation varies significantly between species; for example, it is poorly developed in dogs. msdvetmanual.com
Conjugation: Hydroxylated and conjugated metabolites are generally more water-soluble and less likely to precipitate in urine. msdvetmanual.com
Excretion: The primary route of excretion for most sulfonamides and their metabolites is via the urine. msdvetmanual.com This process involves glomerular filtration, active tubular secretion, and tubular reabsorption. The extent of reabsorption is influenced by the compound's lipid solubility and the pH of the urine. msdvetmanual.com
Pharmacokinetic Parameters: Preclinical studies provide key parameters such as half-life (t1/2), volume of distribution (VDss), and clearance (CL). These values can differ greatly between sulfonamides and across animal species. msdvetmanual.com For example, the plasma half-life of sulfadiazine (B1682646) is 10.1 hours in cattle but only 2.9 hours in pigs, underscoring that pharmacokinetic data cannot be readily extrapolated between species. msdvetmanual.com In silico models can provide initial estimates for these parameters. For a series of indole-sulfonylhydrazone hybrids, predicted half-lives ranged from 1.3 to 2.4 hours, with moderate tissue distribution suggested by the calculated VDss values. mdpi.com
Table 2: Predicted Pharmacokinetic Parameters for Indole-Sulfonylhydrazone Derivatives This table shows in silico predicted data for a series of related compounds to illustrate the type of information gathered in preclinical assessments.
| Compound | Predicted fu (%) | Predicted CL (L/h/kg) | Predicted VDss (L/kg) | Predicted t1/2 (h) | Reference |
|---|---|---|---|---|---|
| 3a | 2.9 | 0.992 | 1.838 | 1.3 | mdpi.com |
| 3b | 4.8 | 0.613 | 1.621 | 1.8 | mdpi.com |
| 3c | 4.2 | 0.732 | 1.954 | 1.8 | mdpi.com |
| 3d | 2.5 | 0.654 | 1.700 | 1.8 | mdpi.com |
| 3e | 1.9 | 0.505 | 1.408 | 1.9 | mdpi.com |
| 3f | 2.3 | 0.463 | 1.396 | 2.1 | mdpi.com |
Design and Synthesis of Novel Indole-Sulfonamide Hybrid Molecules and Prodrugs
A sophisticated strategy in lead optimization involves creating hybrid molecules or prodrugs to enhance therapeutic efficacy, improve pharmacokinetic properties, or target multiple disease pathways simultaneously.
Hybrid Molecules: This approach involves covalently linking two or more pharmacophores to create a single molecule with a dual or synergistic mode of action. The indole-sulfonamide scaffold is an excellent platform for creating such hybrids.
Indole-Sulfonamide-Heteroaryl Hybrids: A series of hybrids combining an indole-3-sulfonamide core with various heteroaryl moieties has been designed and synthesized as carbonic anhydrase inhibitors. benthamdirect.comeurekaselect.comnih.gov The synthesis typically involves a multi-step process starting from a substituted indole, followed by N-alkylation, chlorosulfonation, amination to form the sulfonamide, and finally an amidation reaction to attach the heteroaryl "tail". eurekaselect.comnih.gov This design strategy aims to produce compounds with improved potency and selectivity against specific CA isoforms, particularly those associated with tumors like hCA IX and XII. benthamdirect.com
Indole-Sulfonylhydrazone Hybrids: Another example is the combination of the indole and sulfonylhydrazone pharmacophores, both of which possess known anticancer activities. mdpi.com These hybrids were synthesized via the condensation of substituted indole-3-carbaldehydes with various benzenesulfonohydrazides. mdpi.com This strategy resulted in compounds with promising and selective cytotoxicity against breast cancer cells. mdpi.com
Prodrugs: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. This approach is often used to overcome issues such as poor solubility, instability, or inadequate absorption.
Amide-Based Sulfonamide Prodrugs: A general strategy for creating sulfonamide prodrugs involves the synthesis of amide-based derivatives. mdpi.com For instance, various sulfonamide moieties can be condensed with β-aroyl propionic acids to form amide prodrugs. These compounds are designed to be stable until they undergo hydrolysis in vivo, releasing the active sulfonamide drug. This approach has been explored to develop sulfonamides with potential antimicrobial and anti-inflammatory activities. mdpi.com While not specifically documented for this compound, this represents a viable and established strategy for improving the drug delivery characteristics of the indole-sulfonamide class.
Conclusion and Future Research Directions
Summary of Current Understanding of 1-Ethyl-2-Methyl-1H-Indole-3-Sulfonamide and Its Derivative Class
While specific research on this compound is not extensively documented in publicly available literature, the broader class of indole-sulfonamide derivatives has been the subject of significant investigation. These compounds are recognized for their diverse pharmacological effects, which stem from the unique combination of the indole (B1671886) core and the sulfonamide group. The indole moiety, a key structural feature in many natural and synthetic bioactive compounds, is known to interact with various biological targets. The sulfonamide group, a well-established pharmacophore, imparts crucial physicochemical properties and contributes to the biological activity of these molecules.
Research has demonstrated that indole-sulfonamide derivatives possess a range of therapeutic potentials, including:
Anticancer Activity : Numerous studies have highlighted the cytotoxic effects of indole-sulfonamide derivatives against various cancer cell lines. nih.govacs.org For instance, certain bisindole- and trisindole-containing sulfonamide derivatives have been reported as aromatase inhibitors, a key target in hormone-dependent cancers. nih.gov
Antimalarial Activity : The fight against malaria has also benefited from research into this compound class. Some indole-sulfonamide derivatives have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.org
Antimicrobial Activity : The sulfonamide functional group has a long history in the development of antimicrobial agents. tandfonline.comresearchgate.net Indole-sulfonamide derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains. doaj.orgproquest.com
Enzyme Inhibition : A significant area of research for indole-sulfonamides is their ability to inhibit specific enzymes. Notably, they have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes. nih.govnih.gov Inhibition of specific CA isoforms has therapeutic implications for conditions like glaucoma and certain types of cancer. nih.govajchem-b.com
The structure-activity relationship (SAR) studies of indole-sulfonamide derivatives have revealed that modifications to both the indole ring and the sulfonamide group can significantly influence their biological activity. Substitutions at different positions of the indole nucleus, as well as the nature of the substituent on the sulfonamide nitrogen, have been shown to modulate potency and selectivity. nih.gov
Identification of Unexplored Biological Targets and Therapeutic Areas for Indole-Sulfonamides
While significant progress has been made in understanding the therapeutic potential of indole-sulfonamides, several biological targets and therapeutic areas remain largely unexplored. Future research could focus on:
Neurodegenerative Diseases : The indole nucleus is a core component of neurotransmitters like serotonin (B10506) and melatonin. Investigating the potential of indole-sulfonamide derivatives to modulate neuroreceptors and enzymes implicated in diseases like Alzheimer's and Parkinson's could open new therapeutic avenues.
Inflammatory Disorders : Chronic inflammation is a hallmark of many diseases. Screening indole-sulfonamide libraries against key inflammatory targets such as cyclooxygenases (COX), lipoxygenases (LOX), and various cytokines could lead to the discovery of novel anti-inflammatory agents.
Viral Infections : The antiviral potential of indole derivatives is an area of growing interest. doaj.org Systematic evaluation of indole-sulfonamides against a broad panel of viruses, particularly those with limited treatment options, could yield new antiviral drug candidates.
Metabolic Disorders : Given the diverse biological activities of this compound class, exploring their effects on metabolic targets such as protein tyrosine phosphatases, kinases, and nuclear receptors involved in diabetes and obesity could be a fruitful area of research.
A systematic approach involving high-throughput screening against a diverse range of biological targets will be crucial in uncovering the full therapeutic potential of the indole-sulfonamide scaffold.
Advanced Synthetic Methodologies for Structure Diversification and Complex Analogues
The synthesis of diverse libraries of indole-sulfonamide derivatives is essential for comprehensive SAR studies and the discovery of potent and selective drug candidates. While classical synthetic methods are well-established, advanced methodologies can offer greater efficiency and access to more complex and novel analogues. icm.edu.pl
Recent advances in synthetic organic chemistry that could be applied to indole-sulfonamide synthesis include:
C-H Functionalization : Direct functionalization of C-H bonds on the indole ring offers a more atom-economical and efficient way to introduce diverse substituents compared to traditional multi-step methods. icm.edu.pl
Flow Chemistry : Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of indole-sulfonamide libraries.
Photoredox Catalysis : The use of visible light-mediated catalysis can enable novel bond formations and functional group transformations under mild reaction conditions, allowing for the synthesis of previously inaccessible analogues.
The application of these modern synthetic techniques will be instrumental in expanding the chemical space of indole-sulfonamides and generating novel compounds with improved pharmacological profiles.
Integration of Omics Data and Systems Biology in Indole-Sulfonamide Research
To gain a deeper understanding of the mechanism of action of indole-sulfonamides and to identify novel drug targets, the integration of "omics" data (genomics, proteomics, metabolomics) and systems biology approaches is essential.
Target Identification and Validation : By analyzing the changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with indole-sulfonamide derivatives, researchers can identify the specific cellular pathways and molecular targets that are modulated by these compounds.
Biomarker Discovery : Omics data can help in the identification of biomarkers that can predict the response of a patient to a particular indole-sulfonamide-based therapy, paving the way for personalized medicine.
Network Pharmacology : Systems biology approaches can be used to construct and analyze the complex biological networks that are perturbed by indole-sulfonamides. This can provide a holistic view of the drug's effects and help in predicting potential off-target effects and synergistic drug combinations.
In Silico Modeling : Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be integrated with experimental data to guide the design of new derivatives with improved potency and selectivity. acs.org
The combination of experimental and computational approaches will be crucial for a comprehensive understanding of the pharmacology of indole-sulfonamides and for accelerating their development as therapeutic agents.
Challenges and Opportunities in Translating Preclinical Findings to Novel Therapeutic Agents
Despite the promising preclinical data for many indole-sulfonamide derivatives, the translation of these findings into clinically approved therapeutic agents faces several challenges.
Challenges:
Pharmacokinetic Properties : Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is a major hurdle. Poor solubility, rapid metabolism, and off-target toxicity can limit their clinical utility.
Toxicity : Thorough toxicological evaluation is necessary to ensure the safety of these compounds. The potential for long-term toxicity and adverse effects needs to be carefully assessed. nih.gov
Selectivity : Achieving high selectivity for the desired biological target over other related targets is crucial to minimize off-target effects and improve the therapeutic index.
Intellectual Property : A strong intellectual property position is essential for the commercial development of any new drug candidate.
Opportunities:
Scaffold Diversity : The indole-sulfonamide scaffold is highly versatile and amenable to chemical modification, providing ample opportunities to optimize the pharmacological properties of lead compounds.
Targeted Therapies : The ability to design derivatives with high selectivity for specific biological targets opens up the possibility of developing targeted therapies with improved efficacy and reduced side effects.
Combination Therapies : Indole-sulfonamides could be used in combination with other existing drugs to enhance their therapeutic effects, overcome drug resistance, or reduce the required dosage of individual agents.
Drug Repurposing : Investigating existing indole-sulfonamide compounds for new therapeutic applications could be a time- and cost-effective strategy for drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
